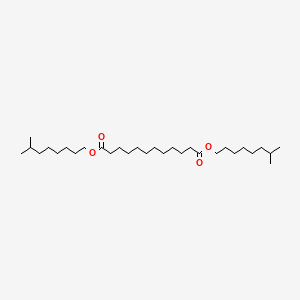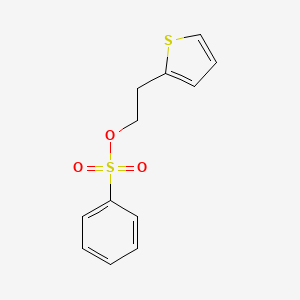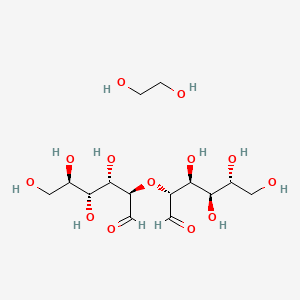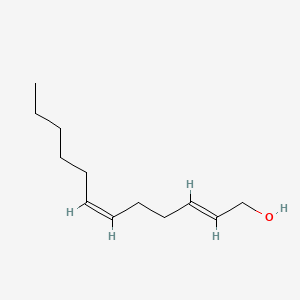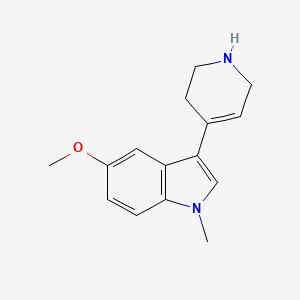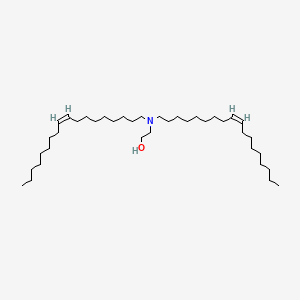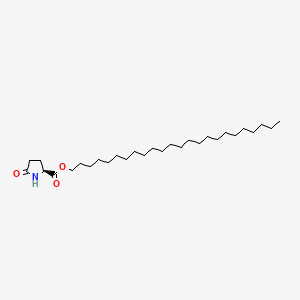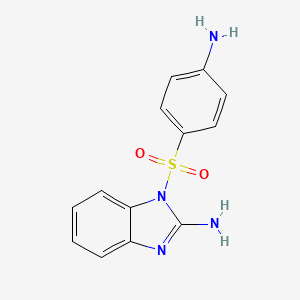
1-((4-Aminophenyl)sulfonyl)-1H-benzimidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Aminophenyl)sulfonyl)-1H-benzimidazol-2-amine is a complex organic compound that features both sulfonyl and benzimidazole functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Aminophenyl)sulfonyl)-1H-benzimidazol-2-amine typically involves multiple steps. One common route starts with the sulfonylation of 4-aminophenylamine to form 4-aminophenylsulfonamide. This intermediate is then reacted with o-phenylenediamine under acidic conditions to yield the final product. The reaction conditions often involve the use of strong acids like hydrochloric acid or sulfuric acid, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-((4-Aminophenyl)sulfonyl)-1H-benzimidazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
1-((4-Aminophenyl)sulfonyl)-1H-benzimidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-((4-Aminophenyl)sulfonyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl and benzimidazole groups play crucial roles in these interactions, contributing to the compound’s overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminophenyl sulfone: Shares the sulfonyl group but lacks the benzimidazole moiety.
Benzimidazole derivatives: Share the benzimidazole core but differ in the substituents attached to the ring.
Uniqueness
1-((4-Aminophenyl)sulfonyl)-1H-benzimidazol-2-amine is unique due to the combination of the sulfonyl and benzimidazole groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds with only one of these functional groups.
Propriétés
Numéro CAS |
193696-65-0 |
|---|---|
Formule moléculaire |
C13H12N4O2S |
Poids moléculaire |
288.33 g/mol |
Nom IUPAC |
1-(4-aminophenyl)sulfonylbenzimidazol-2-amine |
InChI |
InChI=1S/C13H12N4O2S/c14-9-5-7-10(8-6-9)20(18,19)17-12-4-2-1-3-11(12)16-13(17)15/h1-8H,14H2,(H2,15,16) |
Clé InChI |
KQSNSIXLDFVOIY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(N2S(=O)(=O)C3=CC=C(C=C3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



